molecular formula C19H21NO4 B2930903 N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 325802-67-3

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2930903
CAS No.: 325802-67-3
M. Wt: 327.38
InChI Key: LOGOFYJIHNHIRY-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule characterized by a chromene-3-carboxamide core substituted with a 6-methoxy group and a 2-(cyclohex-1-en-1-yl)ethyl chain at the amide nitrogen. The chromene scaffold (2-oxo-2H-chromene) is a bicyclic system with a ketone oxygen, while the cyclohexene moiety introduces lipophilicity and conformational flexibility. This compound is structurally related to pharmacologically active coumarin derivatives, which often exhibit diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-23-15-7-8-17-14(11-15)12-16(19(22)24-17)18(21)20-10-9-13-5-3-2-4-6-13/h5,7-8,11-12H,2-4,6,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGOFYJIHNHIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Backbone: The chromene backbone can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of the hydroxyl group on the chromene ring using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Cyclohexene Ring: The cyclohexene ring can be introduced through a Heck reaction, where a halogenated cyclohexene derivative reacts with the chromene backbone in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Oxidation Reactions

The cyclohexenyl and chromene moieties are susceptible to oxidation:

Target Site Reagents/Conditions Product Notes
Cyclohexene double bondKMnO₄ (acidic)Cyclohexane-1,2-diolStereoselective syn dihydroxylation .
Chromene carbonylNaBH₄ or LiAlH₄2-Hydroxy-chromene derivativeReduction of ketone to secondary alcohol .
Methoxy groupHI (excess)6-Hydroxy-chromeneDemethylation under acidic conditions .

Substitution Reactions

The ethoxy and carboxamide groups participate in nucleophilic substitutions:

Reaction Type Conditions Outcome Mechanism
Methoxy substitutionNaOMe in DMF, 80°C6-Methoxy → 6-ethoxyNucleophilic aromatic substitution .
Carboxamide hydrolysisHCl (6M), refluxCarboxylic acid + amineAcid-catalyzed hydrolysis .

Cycloaddition Reactions

The cyclohexene’s conjugated diene system undergoes [2+2] photocycloaddition:

Reagents/Conditions Product Yield Stereochemistry
UV light (λ = 254 nm), Cu(I)Bicyclo[3.2.0]heptane derivative48–71%cis-anti-cis configuration .

Comparative Reactivity

  • Chromene vs. Benzamide Analogs : The chromene core’s electron-deficient carbonyl enhances electrophilic substitution at C3 compared to benzamide derivatives .

  • Cyclohexene vs. Aromatic Rings : The cyclohexene side chain undergoes faster oxidation than aromatic systems due to strain in the unsaturated ring .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, with decarboxylation observed under prolonged heating .

  • Photodegradation : UV exposure induces [2+2] cycloaddition or chromene ring-opening, forming quinone intermediates .

Key Research Findings

  • Green Synthesis : Microwave-assisted Pechmann condensation reduces reaction time by 60% compared to conventional methods .

  • Stereochemical Control : Cu(I)-catalyzed [2+2] cycloadditions yield >90% cis-anti-cis products, critical for bioactive molecule design .

  • Biological Relevance : Demethylation at the 6-position enhances lipid metabolism regulation in adipocytes .

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Pathways: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares its chromene-3-carboxamide backbone with several analogs, differing primarily in the substituents on the amide nitrogen or chromene ring. Key structural analogs include:

Table 1: Structural Comparison of Chromene-3-carboxamide Derivatives
Compound Name Substituent on Amide Nitrogen Chromene Substitution Molecular Weight Key Features
Target Compound 2-(cyclohex-1-en-1-yl)ethyl 6-methoxy ~380–400* High lipophilicity, flexible chain
N-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl] analog 4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl 6-methoxy 452.4 Polar sulfamoyl group, thiadiazole
N-(6-methoxy-1,3-benzothiazol-2-yl) analog 6-methoxy-1,3-benzothiazol-2-yl None 352.36 Rigid benzothiazole, moderate polarity
N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl} Tetrahydrobenzothiophene with methoxyethyl carbamoyl 7,8-dimethyl 454.5 Bulky substituent, enhanced solubility

*Estimated based on structural analogs.

Key Observations:

Flexibility : The 2-(cyclohex-1-en-1-yl)ethyl chain introduces conformational flexibility compared to rigid heterocycles like benzothiazole or thiadiazole .

Biological Relevance : Thiadiazole and benzothiazole substituents (e.g., ) are associated with kinase inhibition or antimicrobial activity, whereas the cyclohexene group may modulate target binding through hydrophobic interactions.

Patent and Pharmacopeial Context

  • Patent Compounds : highlights 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with cyclohex-1-en-1-yl substituents, underscoring the therapeutic interest in this motif for modulating bioactivity .
  • Pharmacopeial Standards: The USP lists cyclohexene-containing phenols (e.g., 4-[1-(cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol) as reference standards, suggesting regulatory relevance for related structures .

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The chromene scaffold is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H21NO4C_{19}H_{21}NO_{4}, with a molecular weight of approximately 321.38 g/mol. The structure features a methoxy group and a carboxamide group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with a chromene structure exhibit significant anticancer properties. For instance, derivatives of chromene have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain chromene derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Table 1: Summary of Anticancer Activity Data

Study ReferenceCell Line TestedIC50 (µM)Mechanism
Prostate Cancer15Apoptosis induction
Breast Cancer20Caspase activation
Lung Cancer10Cell cycle arrest

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity Overview

Pathogen TestedMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies have shown that the presence of specific substituents on the chromene core can enhance or diminish its biological activity. For example, modifications at the 6-position with electron-donating groups have been associated with increased anticancer potency .

Case Studies

A notable case study involved the evaluation of this compound against a panel of cancer cell lines. The compound was tested for its ability to induce apoptosis and inhibit proliferation. Results indicated that at concentrations as low as 10 µM, significant apoptosis was observed in treated cells compared to controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and what are the critical optimization parameters?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with coumarin derivatives. Key steps include:

  • Condensation : Reacting 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with cyclohexenylethylamine derivatives under anhydrous conditions (e.g., DCM) using coupling agents like DCC or EDCI .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (Et₂O or EtOAc) to isolate the carboxamide .
  • Critical Parameters : Reaction temperature (room temperature to 60°C), stoichiometric ratios (1:1.2 for amine:carboxylic acid), and inert atmosphere (N₂) to prevent oxidation of the cyclohexenyl group .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and what key spectral markers should be identified?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for coumarin), methoxy singlet (δ ~3.8 ppm), and cyclohexenyl vinyl protons (δ 5.5–6.0 ppm). Carbonyl groups (2-oxo, carboxamide) appear at δ 160–175 ppm in 13C NMR .
  • HRMS : Confirm molecular ion [M+H]+ with <5 ppm error. For example, theoretical m/z 384.1680 (C₂₁H₂₅NO₄) .
  • IR : Stretching bands for amide C=O (~1650 cm⁻¹) and coumarin lactone (~1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data observed between in vitro and preliminary in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic (PK) Studies : Assess bioavailability using LC-MS/MS to measure plasma concentrations. Poor in vivo activity may stem from low solubility; consider nanoformulations or prodrug strategies .
  • Metabolite Identification : Use liver microsomes or hepatocytes to identify phase I/II metabolites. For example, oxidation of the cyclohexenyl group could reduce efficacy .
  • Dose Optimization : Conduct dose-response studies in animal models to reconcile efficacy thresholds observed in vitro .

Q. What computational approaches are recommended to elucidate the structure-activity relationship (SAR) of this carboxamide derivative?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., kinases or inflammatory enzymes) using software like AutoDock. Focus on hydrogen bonding between the carboxamide and catalytic residues .
  • QSAR Modeling : Use analogs with modified cyclohexenyl or methoxy groups (e.g., from coumarin libraries) to correlate substituent effects with bioactivity .
  • MD Simulations : Assess conformational stability of the cyclohexenyl group in biological membranes to explain selectivity .

Q. What experimental strategies can resolve discrepancies in NMR spectral data between synthetic batches?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., cyclohexenyl protons) and confirm coupling patterns .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers in the carboxamide group) causing signal broadening .
  • Isotopic Labeling : Synthesize 13C-labeled carboxamide to assign ambiguous carbons in crowded spectral regions .

Q. How to design a study to determine the metabolic stability and potential toxicological profiles?

  • Methodological Answer :

  • Hepatic Microsome Assays : Incubate with human/rodent microsomes + NADPH. Monitor parent compound depletion via LC-MS to calculate half-life (t½) .
  • Reactive Metabolite Screening : Use glutathione (GSH) trapping assays to detect electrophilic intermediates that may cause toxicity .
  • In Silico Tox Prediction : Tools like Derek Nexus or ProTox-II can flag structural alerts (e.g., Michael acceptors from the cyclohexenyl group) .

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